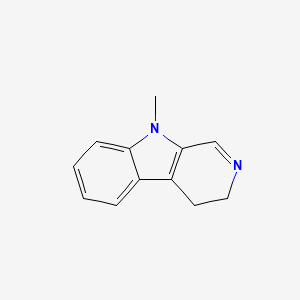

9-Methyl-4,9-dihydro-3H-beta-carboline

Description

Properties

IUPAC Name |

9-methyl-3,4-dihydropyrido[3,4-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-14-11-5-3-2-4-9(11)10-6-7-13-8-12(10)14/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRBFZVUKADXRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1C=NCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509144 | |

| Record name | 9-Methyl-4,9-dihydro-3H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81396-96-5 | |

| Record name | 9-Methyl-4,9-dihydro-3H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-4,9-dihydro-3H-beta-carboline can be achieved through the Eschweiler–Clarke reaction, which involves the methylation of freebase beta-carboline (norharmane) using formaldehyde and formic acid . This reaction typically occurs under mild conditions and results in the formation of the desired methylated product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Eschweiler–Clarke reaction provides a scalable and efficient route for its synthesis. The reaction’s simplicity and mild conditions make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 9-Methyl-4,9-dihydro-3H-beta-carboline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to tetrahydro-beta-carboline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the beta-carboline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Tetrahydro-beta-carboline derivatives.

Substitution: Various substituted beta-carboline derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 9-Methyl-4,9-dihydro-3H-beta-carboline is used as a building block in organic synthesis and medicinal chemistry . Its unique structure allows for the creation of various derivatives with potential therapeutic applications.

Biology: This compound has shown neuroprotective and neuroregenerative properties, making it a valuable tool in studying neurodegenerative diseases . It stimulates the expression of neurotrophic factors and promotes neurite outgrowth in dopaminergic neurons .

Medicine: this compound has potential as a treatment for Parkinson’s disease due to its ability to inhibit monoamine oxidase (MAO) activity and increase dopamine levels . It also exhibits anti-inflammatory properties, which could be beneficial in treating other neurological disorders .

Industry: While its industrial applications are less documented, the compound’s potential in drug development and neuroprotection suggests it could be valuable in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 9-Methyl-4,9-dihydro-3H-beta-carboline involves several pathways:

Inhibition of Monoamine Oxidase (MAO): This compound inhibits both MAO-A and MAO-B, leading to increased dopamine levels and neuroprotection.

Stimulation of Neurotrophic Factors: It stimulates the expression of neurotrophic factors such as BDNF, GDNF, and NGF, promoting neurite outgrowth and neuronal survival.

Anti-inflammatory Effects: The compound reduces the expression of inflammatory cytokines, contributing to its neuroprotective properties.

Comparison with Similar Compounds

Key Observations :

- Saturation vs. Aromaticity : Fully aromatic β-carbolines (e.g., 1-Methyl-9H-β-carboline, 6a) exhibit greater in vitro potency compared to their dihydro/tetrahydro counterparts due to enhanced planar rigidity and receptor binding.

- Substituent Effects : Polar groups (e.g., methoxy in 5f) increase melting points and solubility, while halogens (e.g., Br in 6-Bromo-4,9-dihydro-3H-beta-carboline) may enhance electrophilic interactions.

- Methylation : The 9-methyl group in this compound confers unique neurorestorative effects, distinct from unmethylated or 1-methylated analogs.

Q & A

Basic Research Question

- X-ray crystallography provides precise bond lengths and angles, confirming the planar beta-carboline core and substituent orientation.

- High-resolution NMR (1H, 13C) identifies proton environments, with characteristic shifts for the methyl group at position 9 (δ 2.8–3.2 ppm) and dihydro protons (δ 4.1–4.5 ppm).

- FT-IR spectroscopy confirms functional groups (e.g., N-H stretches at 3300 cm⁻¹, aromatic C=C vibrations at 1600 cm⁻¹).

These techniques validate synthetic success and predict reactivity for further derivatization .

How can researchers optimize synthetic yields when scaling up this compound production?

Advanced Research Question

Key parameters include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.

- Catalyst screening : Trifluoroacetic acid vs. p-toluenesulfonic acid for acid-catalyzed cyclizations.

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining yields >85%.

Design of Experiments (DoE) methodologies are recommended to identify critical factors affecting scalability .

What in vitro models are appropriate for screening neuroprotective effects of beta-carboline derivatives?

Basic Research Question

- Primary dopaminergic neuron cultures (rodent substantia nigra) model Parkinson’s disease pathways.

- Key assays :

What molecular mechanisms underlie the neuroprotective activity of this compound?

Advanced Research Question

Mechanistic studies reveal:

- Dopaminergic neuron stimulation : Upregulation of tyrosine hydroxylase (TH) via CREB phosphorylation.

- Anti-apoptotic effects : Caspase-3 inhibition through Bcl-2/Bax ratio modulation.

Experimental validation requires siRNA knockdown of target genes (e.g., TH) in neuronal models, followed by rescue experiments and western blot analysis of apoptotic proteins .

How should structure-activity relationship (SAR) studies be designed to identify critical substituents?

Advanced Research Question

- Systematic modification at positions 1, 3, and 9 with electron-withdrawing (F, Br) or donating (OCH₃) groups.

- Key findings : Fluorination at position 1 enhances BBB penetration (logP reduction by 0.5 units), while methoxy groups at position 3 increase MAO-B inhibition (Ki from 15 nM to 8 nM).

QSAR models using Hammett constants and molecular docking simulations (AutoDock Vina) predict optimal substitutions .

How can contradictions in reported biological activities of beta-carboline derivatives be resolved?

Advanced Research Question

Critical analysis should examine:

- Compound purity : HPLC validation (>98% purity).

- Model system relevance : Primary vs. transformed cell lines (e.g., SH-SY5Y neuroblastoma cells).

- Pharmacokinetic parameters : Plasma protein binding and metabolic stability (e.g., liver microsome assays).

Meta-analysis using standardized effect size calculations (Cohen’s d) quantifies reproducibility .

What methodological considerations are essential for in vivo toxicity assessment?

Advanced Research Question

- Rodent studies : Dose escalation (10–100 mg/kg, oral/i.p.), behavioral endpoints (rotarod, open field tests).

- Histopathology : Liver/kidney tissue examination for hepatotoxicity.

- Pharmacokinetics : LC-MS/MS to establish t₁/₂ and Cmax.

Long-term exposure studies (90 days) and reproductive toxicity screening are critical for therapeutic development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.